An In-depth Technical Guide to Glycyl-L-leucine: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Glycyl-L-leucine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-leucine is a dipeptide composed of the amino acids glycine and L-leucine. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are outlined, along with a discussion of its role in cellular signaling, primarily through the modulation of the mTORC1 pathway following its transport and hydrolysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Identity and Structure
Glycyl-L-leucine is a simple dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of L-leucine.
Table 1: Chemical Identifiers and Structure
| Parameter | Value | Reference |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | [1] |
| Synonyms | Gly-Leu, H-Gly-Leu-OH, N-Glycyl-L-leucine | [2] |
| CAS Number | 869-19-2 | [3][4] |
| Molecular Formula | C₈H₁₆N₂O₃ | [3] |
| Molecular Weight | 188.22 g/mol | [3][5] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)CN | [1] |
| InChI Key | DKEXFJVMVGETOO-LURJTMIESA-N | [1] |
Chemical Structure:
Caption: 2D Chemical Structure of Glycyl-L-leucine.
Physicochemical Properties
A summary of the key physicochemical properties of Glycyl-L-leucine is presented in Table 2.
Table 2: Physicochemical Properties of Glycyl-L-leucine
| Property | Value | Reference |
| Physical State | White to almost white powder/crystal | [6] |
| Melting Point | 233-235 °C (decomposes) | [5] |
| Boiling Point | Not available (decomposes) | |
| Water Solubility | 37 mg/mL | [6] |
| Solubility in PBS | 50 mg/mL (265.65 mM) | |
| Solubility in DMSO | Insoluble | [6] |
| pKa (Strongest Acidic) | 3.89 (Predicted) | |
| pKa (Strongest Basic) | 8.14 (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | -2.3 (Predicted) | |
| Topological Polar Surface Area (TPSA) | 92.4 Ų | |
| Stability | Stable under normal storage conditions. Hydrolyzes in subcritical water. |
Biological Activity and Signaling Pathways
Glycyl-L-leucine is primarily recognized for its role as a substrate for peptide transporters and its subsequent influence on cellular signaling, largely attributed to its constituent amino acid, L-leucine.
Cellular Uptake and Transport
The intestinal absorption of di- and tripeptides is predominantly mediated by the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[7] Glycyl-L-leucine is a substrate for this transporter.[5] Interestingly, studies have shown that the presence of dipeptides can stimulate their own transport by increasing the expression of the PEPT1 transporter.[3] This suggests a positive feedback mechanism where the products of protein digestion can upregulate their own absorption machinery.
Hypothesized Signaling Mechanism
The primary signaling activity of Glycyl-L-leucine is believed to occur following its intracellular hydrolysis into glycine and L-leucine. L-leucine is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.
Caption: Hypothesized signaling of Glycyl-L-leucine via mTORC1.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of Glycyl-L-leucine are crucial for its application in research and development.
Synthesis of Glycyl-L-leucine
Glycyl-L-leucine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general procedure based on the Fmoc/tBu strategy.
Materials:
-
Fmoc-L-Leucine-Wang resin
-
Fmoc-Glycine-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leucine-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate Fmoc-Glycine-OH by dissolving it in DMF with DIC and HOBt.
-
Add the activated glycine solution to the deprotected resin and allow it to react for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added glycine residue using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Isolation: Precipitate the crude Glycyl-L-leucine by adding the cleavage mixture to cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether. Dry the product under vacuum.
Purification of Glycyl-L-leucine
The crude dipeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Columns:
-
Preparative or semi-preparative HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm).
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient:
-
A linear gradient from 5% to 30% Solvent B over 30 minutes is a typical starting point. The gradient should be optimized based on the separation of the product from impurities.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the solution onto the equilibrated HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak, monitored at 214 or 280 nm.
-
Analyze the collected fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Analysis of Glycyl-L-leucine
The identity and purity of the synthesized Glycyl-L-leucine should be confirmed by analytical RP-HPLC and mass spectrometry. The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical RP-HPLC:
-
Use an analytical C18 column (e.g., 5 µm particle size, 150 x 4.6 mm) with a similar gradient as the preparative method, but with a faster flow rate.
Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the dipeptide (Expected [M+H]⁺ = 189.12).
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired in a suitable solvent (e.g., D₂O). The chemical shifts and coupling constants will be characteristic of the Glycyl-L-leucine structure.
Caption: Experimental workflow for Glycyl-L-leucine.
Conclusion
Glycyl-L-leucine, as a simple dipeptide, serves as an important tool for studying peptide transport and the subsequent intracellular signaling events. Its ability to be transported by PEPT1 and then release L-leucine to activate the mTORC1 pathway makes it a valuable compound for research in nutrition, metabolism, and drug delivery. The experimental protocols provided in this guide offer a framework for its synthesis, purification, and analysis, enabling further investigation into its biological roles and potential therapeutic applications.
References
- 1. Mechanisms of inhibition of glycylglycine transport by glycyl-L-leucine and L-leucine in guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
